DU-176 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Edoxaban hydrochloride is a novel oral anticoagulant used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. It is also indicated for the treatment of deep vein thrombosis and pulmonary embolism following initial therapy with a parenteral anticoagulant . Edoxaban hydrochloride is a direct, selective, reversible inhibitor of factor Xa, a key protein in the coagulation cascade .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edoxaban hydrochloride is synthesized through a multi-step process involving the combination of three structurally distinct units: thiazole carboxylic acid, chiral cyclohexane cis-diamine, and oxalate . The synthesis begins with the condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . The intermediate is then purified using an alcoholic solvent at reflux conditions to achieve high purity .

Industrial Production Methods: The industrial production of edoxaban hydrochloride involves an efficient and scalable process that ensures high purity and yield. The process includes the use of inexpensive and commercially available starting materials, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Edoxaban hydrochloride undergoes various chemical reactions, including hydrolysis, conjugation, and oxidation . The predominant metabolite formed by hydrolysis is human-specific and active .

Common Reagents and Conditions:

Hydrolysis: Mediated by carboxylesterase 1.

Conjugation: Involves the addition of glucuronic acid.

Oxidation: Catalyzed by cytochrome P450 3A4.

Major Products Formed: The major products formed from these reactions include six phase 1 metabolites (M-1, M-2, M-4, M-5, M-6, and M-8) and a glucuronide (M-3) .

Scientific Research Applications

Edoxaban hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Edoxaban hydrochloride exerts its effects by selectively inhibiting factor Xa, a serine endopeptidase required for the cleavage of prothrombin into thrombin . By blocking factor Xa, edoxaban hydrochloride prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition results in reduced thrombin generation and subsequent anticoagulation .

Comparison with Similar Compounds

- Apixaban

- Dabigatran

- Rivaroxaban

- Vitamin K Antagonists (e.g., Warfarin)

Comparison: Edoxaban hydrochloride is unique among anticoagulants due to its once-daily dosing regimen and its selective inhibition of factor Xa . Compared to other non-vitamin K antagonist oral anticoagulants (NOACs) like apixaban, dabigatran, and rivaroxaban, edoxaban hydrochloride has shown a lower risk of major bleeding and a favorable safety profile . Additionally, it has fewer drug-drug interactions compared to vitamin K antagonists .

Properties

IUPAC Name |

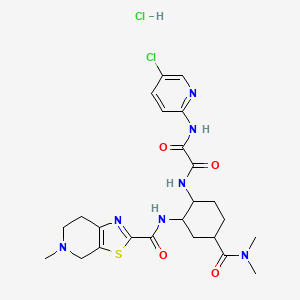

N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYCNCZOSSOOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.